4-ethoxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide
Overview
Description
4-Ethoxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide is an organic compound characterized by the presence of ethoxy, nitro, and trifluoromethoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Amidation: The formation of the benzamide structure by reacting the ethoxy-nitrobenzene derivative with an amine, such as 3-(trifluoromethoxy)aniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 4-ethoxy-3-amino-N-[3-(trifluoromethoxy)phenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-formyl-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide or 4-carboxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide.
Scientific Research Applications
4-Ethoxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and ability to cross biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-nitro-N-phenylbenzamide: Lacks the trifluoromethoxy group, which may result in different biological activity and chemical properties.
4-ethoxy-3-nitro-N-[3-(methoxy)phenyl]benzamide: Contains a methoxy group instead of a trifluoromethoxy group, which can affect its lipophilicity and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 4-ethoxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide imparts unique properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O5/c1-2-25-14-7-6-10(8-13(14)21(23)24)15(22)20-11-4-3-5-12(9-11)26-16(17,18)19/h3-9H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEZUVFXICIMKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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